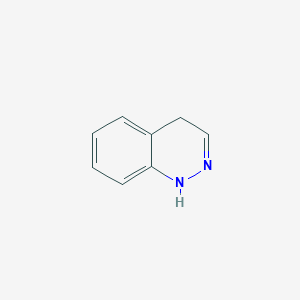

1,4-Dihydrocinnoline

概要

説明

1,4-Dihydrocinnoline is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuroactive Drug Delivery

1,4-Dihydrocinnoline derivatives have shown promise as carriers for neuroactive drugs. For instance, a study demonstrated that a radiolabeled 1,4-dihydroquinoline derivative could effectively transport gamma-aminobutyric acid across the blood-brain barrier. The results indicated significant alterations in locomotor activity in mice after administration, suggesting enhanced central GABAergic activity . This capacity for drug delivery highlights the potential of these compounds in treating neurological disorders.

Alzheimer's Disease Research

The compound has been investigated as a β-secretase (BACE-1) inhibitor, which is crucial for developing therapies for Alzheimer’s disease. A series of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against BACE-1. One potent analog showed an IC50 value of 1.89 μM with low cytotoxicity, indicating its potential as a lead compound for further development .

Antiviral Activity

Recent research has also highlighted the antiviral properties of this compound derivatives. A novel series of compounds based on this scaffold exhibited effective anti-HIV activity with minimal cytotoxicity. The most effective compound demonstrated an EC50 value of 75 µM against HIV, showcasing the versatility of these derivatives in combating viral infections .

Case Studies

化学反応の分析

N-Ethylation Regioselectivity

A critical study on N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide demonstrated preferential alkylation at the oxoquinoline nitrogen (N1) over the carboxamide nitrogen (N2) due to higher acidity at N1 (pKa ≈ 8.2 vs. 12.5 for N2) . DFT calculations revealed:

-

ΔG for N1 deprotonation: −3.2 kcal/mol (exergonic)

-

ΔG for N2 deprotonation: +5.8 kcal/mol (endergonic)

Table 1: Regioselectivity of Ethylation in 4-Oxo-1,4-Dihydrocinnoline Derivatives

| Substrate | Base | Product (Major) | Yield (%) | Selectivity (N1:N2) |

|---|---|---|---|---|

| N-Benzyl derivative | K2CO3 | N1-Ethylated | 85 | >99:1 |

| N-Methyl derivative | NaH | N1-Ethylated | 78 | 95:5 |

This regioselectivity is exploited in synthesizing CNS-targeted prodrugs, as seen in N-alkylated 4-oxo-1,4-dihydrocinnoline-GABA conjugates .

Formation of the Dihydrocinnoline Core

A metal-free protocol enables the synthesis of 1,4-dihydrocinnoline derivatives via cascade cyclization of enaminones and aldehydes . Key conditions:

-

Solvent: DMF or toluene

-

Temperature: 80–100°C

-

Yield range: 60–85%

Example Reaction:

Oxidation to Cinnolinium Salts

1,4-Dihydrocinnolines undergo rapid oxidation to aromatic cinnolinium salts under aerobic conditions or with chemical oxidants (e.g., DDQ) . Kinetic studies show:

-

Oxidation rate increases with electron-withdrawing substituents.

Catalytic Hydrogenation

Iridium-catalyzed asymmetric hydrogenation of cinnolines provides chiral 1,4-dihydrocinnolines with up to 99% enantiomeric excess (ee) .

Key Parameters:

-

Catalyst: Ir-SpiroPAP

-

H2 Pressure: 50 bar

-

Turnover Number (TON): ≤1840

Amide Formation

4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives react with amines to form carboxamides under coupling agents (e.g., PyBrOP) .

Representative Protocol:

Pharmacological Modifications

Structural modifications at C3 and N1 positions significantly alter bioactivity:

-

C3-Carboxamide derivatives : Show CB2 receptor selectivity (Ki = 15–200 nM) .

-

N1-Alkyl groups : Influence blood-brain barrier penetration (e.g., ethyl vs. benzyl groups) .

Table 2: Structure-Activity Relationships of 4-Oxo-1,4-Dihydrocinnolines

| Substituent (N1) | Substituent (C3) | CB2 Ki (nM) | BBB Permeability |

|---|---|---|---|

| Ethyl | 4-Fluorobenzamide | 18.4 | High |

| Benzyl | 3-Cyanobenzamide | 42.7 | Moderate |

Base-Catalyzed Reactions

DFT studies confirm that deprotonation at N1 generates a resonance-stabilized enolate, which acts as a nucleophile in SN2 alkylation :

Electrophilic Aromatic Substitution

Electron-rich 1,4-dihydrocinnolines undergo nitration and halogenation at C6/C8 positions, guided by frontier molecular orbital (FMO) analysis .

特性

CAS番号 |

1500-42-1 |

|---|---|

分子式 |

C8H8N2 |

分子量 |

132.16 g/mol |

IUPAC名 |

1,4-dihydrocinnoline |

InChI |

InChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-4,6,10H,5H2 |

InChIキー |

SLINOLVLQJDNOR-UHFFFAOYSA-N |

正規SMILES |

C1C=NNC2=CC=CC=C21 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。